Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester

Electrochemical deprotection Protecting group cleavage Cathodic reduction

Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester (CAS 51220-81-6), systematically named methyl 2-[(4-methylphenyl)sulfonylamino]butanoate and abbreviated Tos-DL-Abu-OMe, is an N-tosyl-protected α-amino acid methyl ester belonging to the sulfonamide class of protected amino acid derivatives. It bears a p-toluenesulfonyl (tosyl) group on the α-amino nitrogen of DL-2-aminobutanoic acid, with the carboxylic acid terminus esterified as a methyl ester.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 51220-81-6
Cat. No. B3407130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
CAS51220-81-6
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C12H17NO4S/c1-4-11(12(14)17-3)13-18(15,16)10-7-5-9(2)6-8-10/h5-8,11,13H,4H2,1-3H3
InChIKeyMZLMYEBHXZBIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester (CAS 51220-81-6): Procurement-Relevant Identity and Class Profile


Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester (CAS 51220-81-6), systematically named methyl 2-[(4-methylphenyl)sulfonylamino]butanoate and abbreviated Tos-DL-Abu-OMe, is an N-tosyl-protected α-amino acid methyl ester belonging to the sulfonamide class of protected amino acid derivatives [1]. It bears a p-toluenesulfonyl (tosyl) group on the α-amino nitrogen of DL-2-aminobutanoic acid, with the carboxylic acid terminus esterified as a methyl ester. Computed physicochemical properties include a molecular weight of 271.33 g/mol, XLogP3 of 2.1, topological polar surface area of 80.8 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound contains one undefined stereogenic center at the α-carbon and is supplied as the racemic mixture unless otherwise specified . Its primary role is as a protected synthetic intermediate or screening building block, where the tosyl group confers a distinct orthogonal stability profile compared to the more commonly used Boc, Fmoc, and Cbz protecting groups .

Why N-Boc-, N-Fmoc-, or N-Cbz-2-Aminobutanoic Acid Methyl Esters Cannot Replace Tos-DL-Abu-OMe in Critical Synthetic Workflows


Generic substitution of Tos-DL-Abu-OMe with another N-protected 2-aminobutanoic acid methyl ester fails because the tosyl group occupies a unique position in the orthogonality spectrum: it is stable to both aqueous acid and aqueous base, as well as to catalytic hydrogenation, conditions that quantitatively cleave Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups respectively [1]. This triple-stability profile enables synthetic sequences—such as selective ester saponification under basic conditions or Boc removal under acidic conditions—that are impossible with any single common carbamate protecting group [2]. Furthermore, the electron-withdrawing sulfonamide linkage activates the α-NH for selective N-alkylation under Mitsunobu conditions while leaving Boc-protected amines untouched, a chemoselectivity that cannot be replicated with N-Boc or N-Fmoc substrates [3]. The quantitative evidence below substantiates these differential performance characteristics.

Quantitative Differentiation Evidence for Tos-DL-Abu-OMe (CAS 51220-81-6) Against Closest Analogs


Electrochemical Deprotection: Single-Step vs. Multi-Step Reduction—Tosyl vs. Nosyl Direct Comparison

In a direct comparative study of N-protected alanine and phenylalanine derivatives, the N-tosyl group undergoes clean cathodic cleavage in a single two-electron reduction step at −2.4 V vs. SCE in DMF, whereas the N-nosyl (4-nitrobenzenesulfonyl) analog requires three separate cathodic steps for complete S–N bond scission [1]. The simpler one-step reductive mechanism of the tosyl group translates to more predictable electrolysis outcomes and easier process control. Although the nosyl group cleaves at a less negative potential (−1.10 V vs. SCE with >60% isolated yield), its multi-step reduction pathway introduces competing side reactions that complicate scale-up [1].

Electrochemical deprotection Protecting group cleavage Cathodic reduction Sulfonamide electrochemistry

Instantaneous Deprotection Yield: SmI₂/Amine/Water System—N-Tosyl Amides vs. Traditional Cleavage Methods

N-Tosyl amides and esters undergo instantaneous, near-quantitative deprotection using SmI₂/amine/water in THF at room temperature, with isolated yields approaching 100% across primary, secondary, and sterically hindered substrates [1]. This method contrasts sharply with traditional tosyl cleavage protocols using Na/NH₃(l) or strong acids (HBr, HClO₄), which are incompatible with many functional groups and often give variable yields. Notably, the SmI₂/pyrrolidine/H₂O system selectively cleaves the N–S bond within seconds while leaving co-existing N-Boc groups intact, enabling orthogonal deprotection strategies that cannot be executed with Boc or Fmoc substrates [1].

Reductive deprotection Samarium(II) iodide Sulfonamide cleavage Protecting group removal

Lipophilicity Differentiation: Tos-DL-Abu-OMe vs. Boc-ΔAbu-OMe—Impact on Chromatographic Behavior and Solvent Partitioning

The target compound Tos-DL-Abu-OMe exhibits a computed XLogP3 of 2.1 (PubChem) to 2.46 (Hit2Lead/ACD), placing it in a moderately lipophilic range suitable for both organic-phase reactions and reverse-phase chromatographic purification [1]. By comparison, the direct Boc analog (Boc-ΔAbu-OMe, CAS 56776-41-1) has a reported LogP of 1.98 . The ~0.1–0.5 log unit higher lipophilicity of the tosyl derivative translates to longer reverse-phase HPLC retention and improved partitioning into organic solvents during extractive workup. Furthermore, the tosyl compound carries a significantly larger topological polar surface area (80.8–72.5 Ų) than Boc-protected amino acid esters, which enhances crystallinity and facilitates purification by recrystallization [1].

Lipophilicity LogP Chromatographic retention Solvent partitioning Physicochemical profiling

Chemoselective Redox N-Alkylation: Tosyl vs. Boc Orthogonality in the Presence of Multiple Amino Functions

Nᵅ-Tosylated amino acid and peptide esters undergo Mitsunobu N-alkylation with primary and secondary alcohols (MeOH, EtOH, iPrOH) in the presence of PPh₃/DEAD, affording excellent yields of N-alkylated derivatives [1]. Critically, when substrates contain both tosyl-protected and Boc-protected amino functions—as in fully protected lysyl and ornithyl peptides—the N-alkylation occurs selectively at the tosyl-bearing nitrogen, leaving Boc-protected amines completely untouched [1]. This chemoselectivity is impossible to achieve with Boc or Fmoc substrates, where the carbamate NH is insufficiently acidic to participate in Mitsunobu alkylation. Alkylation rates and yields depend solely on the relative positions of the tosylamino and carboxy groups; removal of the carboxy group from the α-position results in significantly longer reaction times and decreased yields [1].

N-Alkylation Mitsunobu reaction Chemoselectivity Peptide modification Orthogonal protection

Stability Under Basic Ester Hydrolysis: Tosyl vs. Fmoc Compatibility with Saponification Conditions

The methyl ester of Tos-DL-Abu-OMe can be saponified to the free carboxylic acid (CAS 69676-71-7) under standard alkaline conditions (e.g., LiOH or NaOH in aqueous THF/MeOH) without any competing loss of the N-tosyl protecting group, which is stable to aqueous base [1]. In contrast, N-Fmoc-protected amino acid methyl esters undergo rapid Fmoc cleavage under the same basic conditions due to the base-labile nature of the Fmoc carbamate (β-elimination mechanism triggered by even mild bases such as piperidine or morpholine) [2]. This means Tos-DL-Abu-OMe is compatible with a carboxylic acid deprotection–functionalization sequence that is impossible with Fmoc-Abu-OMe without additional protecting group manipulation. The free acid analog (CAS 69676-71-7, MW 257.31) is commercially available, confirming the practical viability of this transformation .

Ester hydrolysis Orthogonal protection Saponification stability Fmoc lability Tosyl robustness

Optimal Use Cases for Tos-DL-Abu-OMe (CAS 51220-81-6) Based on Quantitative Differentiation Evidence


Orthogonal Protection Strategies in Multi-Step Peptide and Amino Acid Synthesis

When a synthetic sequence demands selective C-terminal ester manipulation (hydrolysis, transesterification, or reduction) while preserving N-terminal protection, Tos-DL-Abu-OMe is the only viable choice among common protected 2-aminobutanoic acid esters. Unlike Fmoc-Abu-OMe (base-labile) or Boc-Abu-OMe (acid-labile), the tosyl group survives both aqueous acidic and basic conditions [1]. This enables, for example, LiOH-mediated methyl ester saponification to generate the free acid for subsequent amide coupling, without any competing N-deprotection. Similarly, Boc deprotection with TFA can be performed on a Tos/Boc-orthogonally protected intermediate without disturbing the tosyl group. This dual stability profile is essential for convergent synthesis of N-modified peptides, amino acid–drug conjugates, and complex natural product intermediates where protecting group orthogonality dictates route feasibility [1][2].

Electrochemical Deprotection Workflows Requiring Predictable Single-Step Cleavage

For laboratories employing electrochemical deprotection methodologies, Tos-DL-Abu-OMe offers a distinct advantage over N-nosyl analogs: the tosyl group undergoes clean, single-step two-electron cathodic cleavage at −2.4 V/SCE, whereas the nosyl group requires a more complex three-step reduction pathway [1]. The simpler electrochemical behavior of the tosyl group translates to more straightforward potentiostatic control, easier scale-up to preparative electrolysis, and fewer side products requiring chromatographic separation. This makes Tos-DL-Abu-OMe the preferred substrate for electrochemically triggered amine unveiling in flow electrolysis cells and automated synthesizer platforms where predictable single-electron-transfer chemistry is paramount [1].

Rapid Deprotection in High-Throughput Synthesis Using SmI₂/Amine/Water

When synthetic throughput and functional group tolerance are critical, Tos-DL-Abu-OMe enables an instantaneous, near-quantitative deprotection protocol using SmI₂/amine/water in THF at room temperature [1]. This method completes N–S bond cleavage within seconds (monitored by GC) and is compatible with co-existing Boc groups, aromatic chlorides, and ketone ethylene acetals [1]. The speed and chemoselectivity of this deprotection are unmatched by any method applicable to Boc, Fmoc, or Cbz substrates. Procurement of Tos-DL-Abu-OMe is therefore indicated for medicinal chemistry groups running parallel synthesis or library production where rapid, clean intermediate unveiling directly impacts cycle time and product purity [1].

Selective N-Alkylation for N-Methyl Amino Acid Building Block Synthesis

Tos-DL-Abu-OMe is uniquely suited for the preparation of N-alkyl-2-aminobutanoic acid derivatives via Mitsunobu N-alkylation, a transformation that is chemically inaccessible with Boc- or Fmoc-protected substrates [1]. The electron-withdrawing tosyl group renders the α-NH sufficiently acidic (pKₐ ~10–12) to participate in PPh₃/DEAD-mediated alkylation with primary and secondary alcohols in excellent yields [1]. Furthermore, the chemoselectivity of this reaction permits selective N-alkylation of the tosyl-bearing amine in the presence of Boc-protected lysine or ornithine side chains within the same molecule [1]. This scenario applies directly to the synthesis of N-methyl amino acid building blocks, peptidomimetics, and modified peptide therapeutics where N-alkylation modulates proteolytic stability and membrane permeability [1].

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